Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate
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Overview
Description
METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C20H23NO4S. This compound is known for its unique structure, which includes a thiophene ring substituted with various functional groups, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. The key steps include:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of Functional Groups: The diethylcarbamoyl, methyl, and phenoxyacetamido groups are introduced through a series of substitution reactions. These reactions often require specific reagents and catalysts to ensure high yields and selectivity.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyacetamido group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-(2-phenoxyacetamido)thiophene-3-carboxylate
- Ethyl 2-[2-({4-methyl-5-[(2-phenoxyacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Uniqueness
METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the resulting chemical properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H24N2O5S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O5S/c1-5-22(6-2)19(24)17-13(3)16(20(25)26-4)18(28-17)21-15(23)12-27-14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3,(H,21,23) |
InChI Key |
XLAQSQYTLCFNRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2)C(=O)OC)C |
Origin of Product |
United States |
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